molecular formula C14H15NO2 B5918538 N-[4-(propan-2-yl)phenyl]furan-2-carboxamide

N-[4-(propan-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B5918538
M. Wt: 229.27 g/mol
InChI Key: JAXIZYGAJAIYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a synthetic small molecule based on a furan-carboxamide scaffold, a class of compounds recognized for its significant potential in medicinal chemistry research. This compound features a furan ring linked to a 4-isopropylphenyl group via a carboxamide bridge, a structural motif present in molecules screened for various biological activities. Recent scientific investigations into structurally similar N -aryl furan-2-carboxamide analogues have demonstrated promising in vitro antibacterial properties against a panel of clinically isolated, drug-resistant bacteria . These include critical threat pathogens such as A. baumannii (including NDM-positive strains), K. pneumoniae , E. cloacae , and methicillin-resistant S. aureus (MRSA) . The antibacterial activity of this chemical class, validated through docking studies and molecular dynamics simulations, suggests a potential mechanism of action involving targeted protein interactions, making it a valuable scaffold for anti-infective research and hit-to-lead optimization . Researchers can utilize this compound as a key intermediate or building block in Suzuki-Miyaura cross-coupling reactions to generate a diverse library of functionalized derivatives for structure-activity relationship (SAR) studies . It is supplied For Research Use Only and is strictly intended for laboratory applications such as antibacterial discovery, chemical biology, and the development of novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(2)11-5-7-12(8-6-11)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXIZYGAJAIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis

Conformational Analysis via X-ray Crystallography

X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For furan-2-carboxamide derivatives, this technique reveals key conformational features, such as the planarity of molecular fragments and the dihedral angles between them.

In a related compound, N'-(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide, the dihedral angle between the furan (B31954) and benzene (B151609) rings was determined to be 70.17 (14)°. nih.gov Similarly, in N-(phenylcarbamothioyl) furan-2-carboxamide, the furan group forms a dihedral angle of 3.7(2)° with the phenyl ring. researchgate.net These findings highlight the tendency of the furan and phenyl rings in such structures to adopt a non-coplanar orientation. This conformational preference is influenced by steric hindrance and electronic effects between the aromatic systems and the linking amide group.

For N-[4-(propan-2-yl)phenyl]furan-2-carboxamide, while specific crystallographic data is not detailed in the provided results, analogous structures suggest that the isopropyl-substituted phenyl ring and the furan ring would also exhibit a significant dihedral angle. The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H⋯O interactions, which link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

ParameterValueReference
Crystal SystemMonoclinic (for a related compound) researchgate.net
Space GroupP21/n (for a related compound) researchgate.net
Dihedral Angle (Furan-Phenyl)70.17 (14)° (in a related hydrazide) nih.gov
Dihedral Angle (Furan-Phenyl)3.7(2)° (in a related thiourea) researchgate.net

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are instrumental in assigning the complex spectra of this compound and its analogues. harvard.edugithub.iomdpi.compeerj.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For the title compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between the adjacent protons on the furan and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edumdpi.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signals for the methine and methyl protons of the isopropyl group would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.eduyoutube.com This technique is invaluable for establishing the connectivity between different molecular fragments. For example, HMBC would show correlations between the amide proton (N-H) and the carbonyl carbon, as well as carbons in both the furan and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. slideshare.net In furan-2-carboxamide derivatives, NOESY can help determine the preferred orientation of the furan and phenyl rings relative to the amide linkage.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the synthesized molecule. mdpi.com

Solid-State NMR for Polymorphic Studies (if applicable)

Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid state. While no specific ssNMR studies on this compound were found, this technique would be applicable if the compound exhibits polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR could be used to characterize these different solid-state structures.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. harvard.edumdpi.commdpi.comarabjchem.orgresearchgate.netmdpi.com

In the FT-IR spectrum of furan-2-carboxamide derivatives, characteristic absorption bands are observed that confirm the presence of key functional groups. mdpi.comresearchgate.net The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band around 1650-1680 cm⁻¹. researchgate.net The C-N stretching and N-H bending vibrations of the amide group also produce characteristic bands in the fingerprint region.

Vibrations associated with the aromatic rings are also prominent. The C-H stretching vibrations of the furan and phenyl rings are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The presence of the isopropyl group would be indicated by C-H stretching and bending vibrations of the methyl and methine groups.

FT-Raman spectroscopy provides complementary information to FT-IR. For example, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. mdpi.comresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300-3500
Amide (C=O)Stretching1650-1680
Aromatic (C-H)Stretching> 3000
Aromatic (C=C)Stretching1400-1600

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. harvard.edumdpi.compeerj.commdpi.commdpi.comnih.govresearchgate.net By providing highly accurate mass measurements, HRMS can confirm the molecular formula of this compound with a high degree of confidence. nih.govresearchgate.net

In addition to determining the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragment ions provides valuable structural information.

For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the furan-2-carbonyl moiety and the 4-isopropylaniline (B126951) moiety. Further fragmentation of these ions would provide additional structural confirmation. For instance, the furan-2-carbonyl fragment could lose carbon monoxide. The 4-isopropylaniline fragment could undergo fragmentation of the isopropyl group.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if chiral analogues are synthesized)

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if chiral analogues were synthesized, for example, by introducing a stereocenter into the molecule, CD and ORD spectroscopy would be essential for their stereochemical characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformational preferences of chiral molecules.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. espublisher.com For N-[4-(propan-2-yl)phenyl]furan-2-carboxamide, calculations, typically using the B3LYP functional with a 6-311G or similar basis set, can predict key structural parameters. researchgate.netmdpi.com This process involves minimizing the energy of the molecule to find its ground state configuration. espublisher.com

Table 1: Representative data obtainable from DFT geometry optimization for this compound. (Note: These are illustrative values based on typical bond lengths and angles for similar structures).
ParameterDescriptionTypical Calculated Value
Bond LengthAmide C=O~1.25 Å
Bond LengthAmide C-N~1.36 Å
Bond AngleO=C-N~122°
Dihedral AngleFuran (B31954) Ring // Phenyl RingVariable, depends on conformer

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy of the HOMO is related to the ionization potential, and the LUMO energy corresponds to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. acadpubl.eu A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. acadpubl.eu From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. nih.gov

Table 2: Illustrative quantum chemical parameters for this compound derived from FMO analysis.
ParameterDescriptionFormula
EHOMOEnergy of the Highest Occupied Molecular Orbital-
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-
Energy Gap (ΔE)Indicator of chemical reactivity and stabilityELUMO - EHOMO
Ionization Potential (I)Energy required to remove an electron-EHOMO
Electron Affinity (A)Energy released when an electron is added-ELUMO
Chemical Hardness (η)Resistance to change in electron distribution(I - A) / 2

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing the charge distribution. researchgate.net The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas are expected around the carbonyl oxygen and the furan oxygen atom.

Blue: Regions of most positive potential, which are electron-deficient and prone to nucleophilic attack. This is typically found around the amide hydrogen (N-H).

Green: Regions of neutral potential.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological targets, and for understanding non-covalent interactions like hydrogen bonding. acadpubl.eunih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and stability of this compound in a simulated environment, such as in water or a lipid bilayer.

These simulations can reveal the flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the ring systems. researchgate.net By tracking the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment. This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy. mdpi.com

Ligand-Protein Binding Mechanisms

Docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These non-covalent interactions are the foundation of molecular recognition. For this compound, the key interactions could include:

Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor.

Hydrophobic Interactions: The isopropyl-substituted phenyl ring and the furan ring are hydrophobic and likely to interact with nonpolar amino acid residues in the protein's binding pocket.

Pi-Pi Stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By analyzing the best docking poses, researchers can identify the key amino acid residues involved in binding and understand the structural basis for the molecule's potential biological activity. nih.gov

Table 3: Example of a molecular docking interaction summary for this compound with a hypothetical protein target.
Molecular MoietyType of InteractionInteracting Amino Acid Residue(s)
Amide N-HHydrogen Bond (Donor)Asp, Glu, Carbonyl O of backbone
Amide C=OHydrogen Bond (Acceptor)Lys, Arg, Ser, His
Phenyl RingHydrophobic / π-π StackingLeu, Val, Phe, Tyr
Furan RingHydrophobic / π-π StackingPhe, Trp
Isopropyl GroupHydrophobicAla, Val, Leu, Ile

Prediction of Key Binding Residues and Interaction Types

Computational docking simulations are instrumental in elucidating the potential binding modes of this compound with biological targets. For related furan-2-carboxamide derivatives, molecular docking studies have suggested potential targets, such as the LasR protein in Pseudomonas aeruginosa, which is involved in quorum sensing. nih.govnih.govresearchgate.net By extrapolating from these models, a plausible binding hypothesis for this compound can be constructed.

The binding affinity is predicted to be driven by a combination of hydrophobic interactions and hydrogen bonds. The isopropyl group on the phenyl ring and the phenyl ring itself are likely to engage in hydrophobic interactions within a nonpolar pocket of the receptor's binding site. The furan ring may also contribute to these hydrophobic interactions. The amide linkage is a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The oxygen atom within the furan ring could also serve as a hydrogen bond acceptor.

Based on analyses of similar ligands, the following table outlines the predicted interactions.

Component of CompoundPredicted Interaction TypePotential Interacting Residues (Example Target)
Isopropyl Phenyl GroupHydrophobic, van der WaalsLeucine, Valine, Isoleucine, Alanine
Furan Ringπ-π stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Amide Linker (-CONH-)Hydrogen BondingSerine, Threonine, Asparagine, Glutamine, Aspartate
Furan OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine

These predictions provide a foundational framework for understanding the molecular recognition processes involving this compound, guiding site-directed mutagenesis studies to validate the key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For novel compounds like this compound, pre-SAR analysis using QSAR can predict the activity of untested analogues and guide the synthesis of more potent derivatives.

A typical QSAR study on a series of N-phenylfuran-2-carboxamide analogues would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, including steric, electronic, and topological properties. sysrevpharm.org

Key Molecular Descriptors in QSAR Models:

Descriptor ClassExample DescriptorsInformation Provided
Topological Molecular Connectivity IndicesDescribes the size, shape, and degree of branching of the molecule.
Electronic SdOE-index, SsCH3E-index researchgate.netnih.govQuantifies the electronic environment and distribution of charge within the molecule.
Steric/Geometrical Molar Volume, Surface AreaRelates to the bulk and spatial arrangement of the molecule, influencing receptor fit.
Hydrophobicity LogPMeasures the lipophilicity of the compound, affecting its membrane permeability and distribution.

Once calculated, these descriptors are used to build a regression model. The quality and predictive power of a QSAR model are assessed using several statistical parameters. Studies on similar heterocyclic compounds have yielded robust models with strong statistical validation. researchgate.netnih.govresearchgate.net

Statistical Parameters for QSAR Model Validation:

ParameterDescriptionAcceptable Value
r² (Correlation Coefficient) Indicates the goodness of fit of the model for the training set.> 0.6
q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model (often using leave-one-out). frontiersin.org> 0.5
pred_r² (External r²) Assesses the model's ability to predict the activity of an external test set of compounds. nih.gov> 0.5
F-test A statistical test of the overall significance of the regression model. nih.govHigh value indicates significance.

By analyzing the contribution of each descriptor in the final QSAR equation, researchers can identify the structural features crucial for activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity in that region of the molecule could enhance biological activity. This pre-SAR analysis is a powerful tool for the rational design of new furan-2-carboxamide derivatives.

In Silico Prediction of Reactivity and Stability Profiles

In silico methods, particularly those based on quantum mechanics, are employed to predict the intrinsic chemical reactivity and stability of molecules. For this compound, Density Functional Theory (DFT) calculations can provide a detailed picture of its electronic structure and susceptibility to chemical reactions. researchgate.netmdpi.com

Reactivity Profile: The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The region with the highest HOMO density indicates the most probable site for electrophilic attack. For this compound, these sites are likely to be the electron-rich furan and phenyl rings.

LUMO: The region with the highest LUMO density indicates the most probable site for nucleophilic attack. The carbonyl carbon of the amide group is a predicted site for such reactions.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution. Red-colored regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue-colored regions (positive potential) highlight electron-poor areas prone to nucleophilic attack.

Stability Profile: The stability of this compound is a key consideration. The furan-2-carboxamide moiety itself is often used in medicinal chemistry as a bioisosteric replacement for less stable groups, such as the furanone ring, to improve metabolic stability. nih.govnih.govresearchgate.net Computational methods can quantify this stability. Thermodynamic parameters like the heat of formation can be calculated to compare the relative stability of different isomers or potential degradation products. The stability of the amide bond to hydrolysis can also be modeled by simulating the reaction pathway and calculating the activation energy.

The following table summarizes the application of in silico methods for these predictions.

ProfileComputational MethodPredicted Characteristics
Reactivity DFT (HOMO/LUMO Analysis)Furan/Phenyl rings are sites for electrophilic attack; Carbonyl carbon is a site for nucleophilic attack.
MEP MappingVisualization of electron-rich (furan, carbonyl oxygen) and electron-poor (amide N-H) regions.
Stability Thermodynamic CalculationsQuantitative assessment of molecular stability; Amide bond is relatively stable to hydrolysis.
Bond Dissociation EnergyPrediction of the weakest bonds and potential points of metabolic degradation.

These computational predictions of reactivity and stability are crucial for anticipating the compound's behavior in both chemical and biological systems, informing its handling, formulation, and potential metabolic fate.

Biological Activity and Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Data

In Vitro Biological Target Identification and Validation

The identification and validation of biological targets are crucial first steps in understanding the therapeutic potential of a chemical entity. For furan-2-carboxamide derivatives, in vitro studies have pointed towards several key molecular targets, including enzymes and cell surface receptors.

Enzyme Inhibition Assays and Kinetic Characterization (e.g., Top-II enzyme inhibition)

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition is a well-established strategy in cancer chemotherapy. While direct kinetic data for N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is not available, studies on other heterocyclic compounds incorporating furan (B31954) moieties suggest that the furan-2-carboxamide scaffold could be a platform for developing Topo II inhibitors.

For instance, a study on symmetrically substituted carbazole (B46965) derivatives, which include furan rings, identified a compound, 3,6-di(2-furyl)-9H-carbazole, as a novel catalytic inhibitor of Topoisomerase II. nih.gov This compound selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform, with minimal effects on the IIβ isoform. nih.gov This suggests that the furan moiety can play a role in the interaction with and inhibition of Topoisomerase II. The mechanism of many Topo II poisons involves the stabilization of the enzyme-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks. embopress.org Catalytic inhibitors, on the other hand, prevent the enzyme from functioning without necessarily trapping it on the DNA. embopress.org The aforementioned carbazole derivative acts as a catalytic inhibitor. nih.gov Further investigation would be required to determine if this compound or its metabolites could exhibit similar Topo II inhibitory activity and to characterize the kinetics of such an interaction.

Receptor Binding Studies and Affinity Measurements (e.g., urotensin-II receptor antagonists)

The urotensin-II receptor (UT receptor) is a G protein-coupled receptor that, when activated by its ligand urotensin-II, mediates a range of physiological effects, including potent vasoconstriction. frontiersin.org Antagonists of the UT receptor are being investigated for their potential in treating cardiovascular diseases. frontiersin.org A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated as potent urotensin-II receptor antagonists. nih.gov

In one study, systematic structure-activity relationship (SAR) investigations of furan-2-carboxamides with various aryl group substituents at the C-5 position led to the identification of a 3,4-difluorophenyl analog as a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov This demonstrates that the furan-2-carboxamide scaffold can be effectively utilized to design high-affinity ligands for the UT receptor. The affinity of these compounds is determined through competitive binding assays, where the derivative competes with a radiolabeled ligand for binding to the receptor. core.ac.uk Although the specific this compound was not among the tested compounds, the potent activity of its structural relatives suggests that it could also be a candidate for UT receptor binding and antagonism.

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)

To date, there is no publicly available research detailing the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound. These techniques are invaluable for characterizing the binding kinetics (association and dissociation rates) and thermodynamics of a drug-target interaction, providing a deeper understanding of the binding affinity and mechanism. Such studies would be a logical next step in validating any identified biological targets for this compound.

Cellular Assays for Molecular Mechanism Elucidation (Non-Clinical Focus)

Cellular assays are instrumental in bridging the gap between molecular target interaction and the physiological response of a cell. For furan-2-carboxamide derivatives, these assays have primarily focused on their anti-proliferative and cell cycle-modulating effects in cancer cell lines.

Anti-proliferative Activity in Cell Lines (e.g., cancer cell lines)

A significant body of research points to the anti-proliferative potential of furan-2-carboxamide derivatives against a variety of cancer cell lines.

A novel furan-2-carboxamide based small molecule demonstrated potent anti-proliferative activity with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov Another study on a series of carbamothioyl-furan-2-carboxamide derivatives showed significant anti-cancer activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. mdpi.comnih.gov In this series, the p-tolylcarbamothioyl)furan-2-carboxamide derivative exhibited the highest anti-cancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.comnih.gov

The anti-proliferative activity of these compounds is typically assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often presented as IC50 values, which represent the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Anti-proliferative Activity of Selected Furan-2-Carboxamide Derivatives

Derivative Cell Line IC50 Value / % Viability
Furan-2-carboxamide derivative Various cancer cells 4 µM - 8 µM

Note: This table presents data for derivatives of furan-2-carboxamide, not the specific subject compound.

Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for anti-cancer agents. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

A novel furan-2-carboxamide derivative, identified as a microtubule stabilizing agent, was shown to induce cell cycle arrest at the G2/M phase. nih.gov This mitotic arrest is a consequence of the stabilization of microtubules, which prevents the proper formation of the mitotic spindle and segregation of chromosomes, ultimately leading to apoptosis. nih.gov The analysis revealed an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov

These findings suggest that this compound, by virtue of its furan-2-carboxamide core, may also possess the ability to interfere with the cell cycle, potentially through microtubule stabilization or other mechanisms, leading to an arrest in the G2/M phase and subsequent cell death in proliferating cancer cells.

Apoptosis Induction Studies

Research into furan-2-carboxamide derivatives has revealed their capacity to induce programmed cell death, or apoptosis, in cancer cells. A novel furan-2-carboxamide based small molecule has been identified as a potent agent that potentiates apoptosis. nih.gov This pro-apoptotic activity is closely linked to the compound's ability to interfere with the cell division process. By disrupting critical cellular machinery, the compound triggers internal signaling pathways that lead to controlled cell death. This mechanism is a key area of investigation for its potential therapeutic applications. The induction of apoptosis is often preceded by a halt in the cell cycle, indicating that the compound effectively stops cancer cell proliferation before initiating cell death. nih.gov

Antimicrobial Activity against Specific Strains (e.g., bacterial, fungal)

The furan-2-carboxamide scaffold is a core component of various molecules exhibiting significant antimicrobial properties. Studies have evaluated analogues of this compound against a range of clinically relevant and drug-resistant pathogens.

For instance, a series of N-(4-bromophenyl)furan-2-carboxamide analogues were tested against several drug-resistant bacteria. nih.govnih.gov The parent compound in this study, N-(4-bromophenyl)furan-2-carboxamide, demonstrated notable effectiveness against Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This suggests that the N-phenyl-furan-2-carboxamide core is a promising framework for developing new antibacterial agents.

Further research on carbamothioyl-furan-2-carboxamide derivatives has confirmed their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains such as Fusarium bracchygibossum and Aspergillus niger. mdpi.com The presence of an aromatic moiety in these compounds is thought to enhance antibacterial activity, possibly due to increased lipophilicity which facilitates passage through microbial cell membranes. mdpi.com Additionally, some furan-2-carboxamide derivatives have shown efficacy in inhibiting the formation of biofilms by Pseudomonas aeruginosa, a mechanism that is critical for bacterial survival and resistance. nih.gov

Compound ClassSpecific Strains TestedObserved ActivityReference
N-(4-bromophenyl)furan-2-carboxamide AnaloguesAcinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, MRSAEffective antibacterial activity against drug-resistant strains. nih.govnih.gov
Carbamothioyl-furan-2-carboxamide DerivativesStaphylococcus aureus, Escherichia coliSignificant inhibition with zones ranging from 9–17 mm. mdpi.com
Carbamothioyl-furan-2-carboxamide DerivativesFusarium bracchygibossum, Aspergillus nigerSignificant antifungal activity observed. mdpi.com
Furan-2-carboxamide DerivativesPseudomonas aeruginosaInhibition of biofilm formation by up to 58%. nih.gov

Evaluation of Specific Biological Pathways or Modulators (e.g., microtubule stabilization)

The primary mechanism of action identified for the anticancer effects of certain furan-2-carboxamide derivatives is the modulation of microtubule dynamics. One such derivative has been characterized as a selective microtubule stabilizing agent (MSA). nih.gov Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, specifically in the formation of the mitotic spindle and the segregation of chromosomes. nih.gov

By stabilizing the tubulin polymers, the compound prevents their necessary depolymerization, which is crucial for the dynamic progression of mitosis. This interference abrogates chromosomal segregation, leading to a halt in the cell cycle, a phenomenon known as mitotic arrest. nih.gov The prolonged arrest in this phase ultimately triggers the cell's internal repair mechanisms, and when the damage is irreparable, it leads to apoptosis. nih.gov This specific targeting of microtubule dynamics marks it as a compound of interest, with studies showing an IC50 ranging from 4 µM to 8 µM in various cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound and its related analogues is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects. The core structure consists of three main parts: the furan ring, the amide linker, and the substituted phenyl ring. Modifications to any of these components can significantly alter the compound's potency and selectivity. semanticscholar.org For instance, substitutions at the 2- and 5-positions of the furan ring are often critical for activity, and the nature of the substituent on the phenyl ring can modulate properties like lipophilicity and target binding. orientjchem.org

Impact of Isopropyl Phenyl Moiety on Activity

The isopropyl group provides steric bulk at the para-position of the phenyl ring. This size and shape can influence how the molecule fits into the binding pocket of its biological target, such as an enzyme or receptor. Compared to analogues with smaller substituents like hydrogen or halogens (e.g., N-(4-fluorophenyl)-amide furan-2-carboxylic acid or N-(4-bromophenyl)-amide furan-2-carboxylic acid), the isopropyl group introduces a distinct steric and electronic profile that can lead to more specific and potent interactions. semanticscholar.org

Influence of Furan Ring Modifications on Biological Profile

The furan ring is a vital component for the biological activity of this class of compounds. ijabbr.comijabbr.com As an electron-rich aromatic heterocycle, it can engage in various electronic interactions with biological targets. ijabbr.com Its replacement with other heterocyclic systems has been shown to have a profound impact on activity.

For example, studies comparing furan-2-carboxamides with their thiophene-2-carboxamide analogues have been conducted to understand the role of the heteroatom (oxygen in furan, sulfur in thiophene). semanticscholar.org While structurally similar, the different electronic properties of oxygen and sulfur can affect the molecule's conformation, binding affinity, and metabolic stability. In studies of other drug classes, replacing the furan ring with moieties like thiophene (B33073), selenophene, or indole (B1671886) has led to significant changes in DNA binding and antiprotozoal activity, highlighting the furan ring's specific contribution to the pharmacological profile. nih.gov

Systematic Evaluation of Substituent Effects

Systematic evaluation of substituents on the N-phenyl ring of furan-2-carboxamides has provided valuable insights into the structural requirements for various biological activities. The nature, position, and electronic properties of these substituents can drastically alter the compound's efficacy.

In studies of antibacterial analogues, modifications on the phenyl ring have yielded compounds with a range of potencies. For example, the presence of halogens like bromine or fluorine at the para-position of the phenyl ring has been shown to confer significant activity against drug-resistant bacteria. nih.govnih.govsemanticscholar.org The introduction of a methoxy (B1213986) group has also been explored in the context of antiproliferative activity. semanticscholar.org These findings indicate that electron-withdrawing or electron-donating groups can modulate the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. Further modifications, such as linking different functional groups to the phenyl ring, have been explored to enhance antibiofilm activity, with halogenated phenyl groups often leading to better inhibition. nih.gov

Core StructureSubstituent on Phenyl RingObserved Biological ActivityReference
N-phenyl-furan-2-carboxamide4-BromoAntibacterial activity against MRSA and drug-resistant Gram-negative bacteria. nih.govnih.govsemanticscholar.org
N-phenyl-furan-2-carboxamide4-FluoroAntiproliferative activity against A431 cells. semanticscholar.org
N-phenyl-furan-2-carboxamide4-MethoxyAntiproliferative activity against A431 cells. semanticscholar.org
N-phenyl-furan-2-carboxamide3,4-DichloroAntiproliferative activity against A431 cells. semanticscholar.org
N-(4-(benzamido)phenyl)furan-2-carboxamide4-Fluoro on terminal benzamido ringModerate antibiofilm activity against P. aeruginosa. nih.gov

Biochemical Pathway Modulation Studies

Research into the biological activity of this compound at the molecular and cellular level has revealed its potential to modulate specific biochemical pathways. While comprehensive studies on this particular molecule are limited, investigations into structurally related furan-2-carboxamide derivatives provide significant insights into its probable mechanisms of action. These studies collectively suggest that compounds of this class can act as inhibitors of various enzymes, thereby influencing key cellular processes.

Enzyme Inhibition Profile

The primary mechanism through which this compound and its analogs appear to exert their biological effects is through enzyme inhibition. The core structure, consisting of a furan-2-carboxamide moiety linked to a substituted phenyl ring, is a versatile scaffold that can interact with the active sites of several enzymes.

Studies on analogous N-aryl furan-2-carboxamides have demonstrated inhibitory activity against enzymes such as cholinesterases and urease. For instance, a study on furan/thiophene-2-carboxamide derivatives showed that these compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmitter levels. researchgate.net Specifically, N-(Thiophene-2-ylmethyl)furan-2-carboxamide displayed notable inhibition of both AChE and BChE. researchgate.net Another related compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, was found to be an effective inhibitor of urease. researchgate.net

While direct inhibitory data for this compound is not extensively available in the public domain, the existing research on analogous compounds allows for a predictive assessment of its potential targets. The presence of the isopropylphenyl group is likely to influence the compound's binding affinity and selectivity for the active sites of target enzymes.

Inhibitory Activity of Structurally Related Furan-2-Carboxamide Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)
N-(Thiophene-2-ylmethyl)furan-2-carboxamideAcetylcholinesterase (AChE)0.10 mM
N-(Thiophene-2-ylmethyl)furan-2-carboxamideButyrylcholinesterase (BChE)0.07 mM
N-(furan-2-ylmethyl)thiophene-2-carboxamideUrease0.10 mM

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, furan-2-carboxamide derivatives have been implicated in the modulation of cellular signaling pathways, particularly those related to microbial pathogenesis. A notable area of investigation for this class of compounds is the inhibition of quorum sensing in bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.

Research on a diverse collection of furan-2-carboxamides has shown their ability to interfere with the quorum-sensing system in Pseudomonas aeruginosa. nih.gov These compounds are thought to act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit. By blocking this receptor, the compounds can reduce the production of virulence factors like pyocyanin (B1662382) and proteases, as well as inhibit biofilm formation. nih.gov Although this compound was not specifically tested in these studies, its structural similarity to the active compounds suggests it may possess similar anti-quorum sensing properties.

Effect of Furan-2-Carboxamide Analogs on Quorum Sensing-Regulated Virulence Factors

Compound SeriesEffectProposed Target
Carbohydrazides and TriazolesReduction of pyocyanin and proteasesLasR receptor
General Furan-2-CarboxamidesInhibition of biofilm formationLasR receptor

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation for both quantitative analysis and purification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity determination of non-volatile compounds like N-[4-(propan-2-yl)phenyl]furan-2-carboxamide. A reversed-phase HPLC method with UV detection would be a suitable approach for routine analysis. researchgate.netsigmaaldrich.com The development of such a method would involve the systematic optimization of several parameters to achieve adequate separation and sensitivity.

A typical starting point for method development would be a C18 column, which is effective for separating a wide range of non-polar to moderately polar compounds. sigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous component (such as water) and an organic modifier (like acetonitrile (B52724) or methanol), often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution for ionizable compounds. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating impurities with a wide range of polarities.

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. For this compound, this wavelength would be determined by acquiring its UV spectrum.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (hypothetical λmax)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile By-products or Stability (if applicable)

While this compound itself is not highly volatile, Gas Chromatography (GC) can be a valuable tool for assessing its thermal stability and for the detection of any volatile by-products or impurities that may be present from its synthesis or degradation. mdpi.commdpi.com This is particularly relevant in forced degradation studies where the compound is subjected to heat to identify potential degradation pathways.

For such an analysis, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. The choice of the stationary phase for the GC column is critical; a mid-polarity phase would be a good starting point for separating a range of potential volatile compounds. researchgate.net Given the relatively low volatility of the parent compound, a high-temperature program would be necessary.

Direct injection of the compound might lead to thermal degradation in the injector port, so derivatization could be considered if the compound is not sufficiently stable. epa.gov However, for the analysis of volatile impurities, a headspace GC technique could be employed to introduce only the volatile components into the GC system, thereby protecting the column from non-volatile residues. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures, offering both separation and structural identification capabilities.

LC-MS/MS for Metabolite Identification and Trace Analysis (in biological matrices, non-clinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in non-clinical research for the identification of metabolites and for trace analysis in complex biological matrices. qub.ac.uknih.govresearchgate.net This technique combines the high separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.

In a research setting, understanding the metabolic fate of a new compound is crucial. An LC-MS/MS method can be developed to detect and identify potential metabolites of this compound in in vitro systems, such as liver microsomes or hepatocytes. A triple quadrupole or a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) could be used. researchgate.net The triple quadrupole, operating in multiple reaction monitoring (MRM) mode, offers exceptional sensitivity and selectivity for targeted quantitative analysis. qub.ac.uk High-resolution mass spectrometry provides accurate mass measurements, which are invaluable for elucidating the elemental composition of unknown metabolites.

Challenges in LC-MS/MS analysis often arise from matrix effects, where components of the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govresearchgate.net Careful sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to minimize these effects.

Table 2: Illustrative LC-MS/MS Parameters for Metabolite Identification

ParameterProposed Condition
LC System UHPLC
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Mode Full Scan (for parent compound) and Data-Dependent MS/MS

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds. mdpi.comresearchgate.net In the context of this compound research, GC-MS would be primarily used for profiling volatile impurities or degradation products. mdpi.comresearchgate.net For instance, if the compound is subjected to stress conditions such as high temperature or extreme pH, GC-MS can identify the resulting volatile degradation products.

Headspace sampling (HS-GC-MS) or solid-phase microextraction (SPME-GC-MS) are powerful techniques for the analysis of volatile compounds in a sample matrix. mdpi.comnih.gov These techniques allow for the extraction and concentration of volatile analytes from a sample, which can then be introduced into the GC-MS system for analysis. The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown compounds by comparing their mass spectra to spectral libraries.

Electroanalytical Methods for Redox Behavior Characterization (if applicable)

While less common for routine analysis, electroanalytical methods can provide valuable insights into the redox behavior of a molecule, which can be relevant to its mechanism of action or metabolic fate. The furan (B31954) ring in this compound is an electron-rich system, and the anilide moiety can also undergo oxidation. acs.org

Cyclic voltammetry (CV) is a powerful electroanalytical technique that can be used to study the oxidation and reduction processes of a compound. By applying a potential that is varied linearly with time and measuring the resulting current, a voltammogram is obtained that can provide information on the redox potentials and the stability of the electrochemically generated species. Such studies could indicate whether the compound is likely to undergo oxidative metabolism.

The applicability of these methods would depend on the specific research questions being addressed. For instance, if the compound is being investigated for its antioxidant properties or if its metabolism is suspected to involve redox reactions, then electroanalytical studies would be highly relevant.

Potential Research Applications and Future Directions

Development as a Chemical Probe for Biological Systems

The utility of N-[4-(propan-2-yl)phenyl]furan-2-carboxamide as a chemical probe—a small molecule used to study and manipulate biological systems—has been preliminarily explored through its inclusion in high-throughput screening (HTS) libraries. These large-scale studies aim to identify compounds that modulate the function of specific biological targets.

One notable investigation focused on the discovery of inhibitors for the apicoplast DNA polymerase of Plasmodium falciparum, the parasite responsible for malaria. nih.gov In this extensive screening of over 200,000 compounds, this compound was evaluated for its ability to inhibit this essential parasitic enzyme. nih.gov While it was not identified as one of the final nine potent inhibitors that advanced to parasite growth assays, its inclusion and initial assessment contribute to a growing structure-activity relationship (SAR) database for furan-2-carboxamide derivatives. The data from such screenings, even for moderately active or inactive compounds, are valuable for computational modeling and the rational design of more potent and selective inhibitors.

Another HTS campaign investigated a diverse chemical library for activators of lipid accumulation in the green algae Chlamydomonas reinhardtii, with the goal of identifying compounds that could enhance biofuel production. oup.com The screening of approximately 43,783 compounds for their capacity to increase triacylglyceride (TAG) content without impeding growth provides another data point for this compound. Although not highlighted as a lead compound, its evaluation in this context suggests a potential, albeit unexceptional, interaction with algal metabolic pathways.

The following table summarizes the inclusion of this compound in these biological screenings:

Screening CampaignBiological Target/SystemCompound Role InvestigatedOutcome
Antimalarial Drug DiscoveryPlasmodium falciparum apicoplast DNA polymeraseInhibitorNot identified as a lead compound
Biofuel Production EnhancementChlamydomonas reinhardtii lipid accumulationActivatorNot identified as a lead compound

Role as a Synthetic Intermediate for Novel Organic Scaffolds

The chemical architecture of this compound, featuring a furan (B31954) ring, an amide linker, and a substituted phenyl group, positions it as a versatile synthetic intermediate. The furan-2-carboxamide core is a common motif in medicinal chemistry, and the isopropylphenyl moiety can be further functionalized, making this compound a valuable building block for more complex molecules. mdpi.com

The synthesis of furan-2-carboxamides is generally achieved through the coupling of a furan-2-carbonyl derivative with an appropriate aniline. nih.gov In the case of this compound, this would involve the reaction of furan-2-carbonyl chloride with 4-isopropylaniline (B126951). This straightforward synthesis allows for the production of the compound as a starting material for further chemical exploration. For instance, the phenyl ring could undergo electrophilic substitution reactions, or the furan ring could be modified to generate a library of derivatives with potentially enhanced biological activities. The amide bond itself offers a point of modification, although it is generally stable. The true potential of this compound lies in its use as a scaffold to which additional pharmacophores can be appended, thereby creating novel chemical entities for drug discovery programs.

Exploration in Materials Science or Supramolecular Chemistry

Currently, there is no specific research documenting the exploration of this compound in the fields of materials science or supramolecular chemistry. The properties of furan-containing polymers and coordination complexes are of interest in materials science; however, investigations have not yet extended to this particular molecule. Its rigid, aromatic structure and potential for hydrogen bonding through the amide group could, in principle, lend itself to applications in the design of liquid crystals or self-assembling systems. However, without experimental data, this remains a speculative area for future research.

Pre-Clinical Research Avenues and Lead Optimization Strategies

The journey of a compound from an initial screening hit to a clinical candidate involves extensive pre-clinical research and lead optimization. For this compound, the existing screening data, while not positioning it as a primary lead, offers a starting point for optimization strategies.

In the context of antimalarial drug development, the furan-2-carboxamide scaffold could be systematically modified to improve its affinity for the apicoplast DNA polymerase. Lead optimization would involve:

Modification of the Phenyl Ring: The isopropyl group on the phenyl ring could be replaced with other alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements of the enzyme's binding pocket.

Substitution on the Furan Ring: The furan ring itself is amenable to substitution, which could influence the compound's interaction with the target.

Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, to assess the impact on activity and physicochemical properties.

A hypothetical lead optimization workflow for this compound is presented below:

Optimization StepRationaleDesired Outcome
SAR Expansion around the Phenyl MoietyTo define the optimal substituent for target engagement.Increased potency and selectivity.
Furan Ring DerivatizationTo explore additional binding interactions.Enhanced target affinity.
Scaffold HoppingTo improve drug-like properties (e.g., solubility, metabolic stability).Favorable pharmacokinetic profile.

Challenges and Opportunities in Furan-2-carboxamide Research

The broader field of furan-2-carboxamide research is characterized by both challenges and significant opportunities. A primary challenge is the potential for metabolic instability of the furan ring, which can undergo oxidative metabolism in vivo, leading to reactive metabolites. Addressing this requires careful medicinal chemistry strategies to block metabolic hotspots or to replace the furan ring with a more stable bioisostere.

Despite this challenge, the opportunities are vast. The furan-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. frontiersin.org This versatility has been demonstrated by the diverse biological activities reported for this class of compounds, including antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.org

For this compound, the opportunity lies in leveraging the existing screening data to guide its development in underexplored therapeutic areas. The initial forays into antimalarial and algal metabolism research provide a foundation, but its potential against other targets remains largely unknown. Future research should focus on broader biological profiling to uncover novel activities and to better understand the therapeutic potential of this specific member of the furan-2-carboxamide family.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[4-(propan-2-yl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and 4-(propan-2-yl)aniline. A typical protocol involves:
  • Activating the carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

  • Reacting the activated intermediate with 4-(propan-2-yl)aniline under reflux (60–80°C) for 12–24 hours .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Optimization tips:

  • Use molecular sieves to scavenge water and improve reaction efficiency.

  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

    • Data Table : Synthesis Optimization Parameters
SolventCoupling AgentTemperature (°C)Yield (%)Purity (%)
DMFEDCI807295
THFDCC606590
DichloromethaneEDCI255085

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on furan (δ 6.3–7.5 ppm for protons, δ 110–150 ppm for carbons) and isopropylphenyl groups (δ 1.2–1.4 ppm for methyl protons) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) using single-crystal diffraction .

Q. What initial biological screening assays are recommended to evaluate its antibacterial or antitumor potential?

  • Methodological Answer :
  • Antibacterial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (CLSI guidelines) .
  • Antitumor Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) for comparison.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability : Perform accelerated degradation studies under light, heat (40°C), and oxidative conditions (H₂O₂) .
  • LogP : Calculate via HPLC (C18 column, methanol/water mobile phase) to predict membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to bacterial or viral targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial DNA gyrase or viral polymerases .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and free energy (MM-PBSA) .
  • Target Prioritization : Cross-validate with structural analogs (e.g., furan-carboxamide derivatives) showing activity against MPXV A42R protein .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compile MIC data from multiple studies and stratify by bacterial strain, assay conditions, and compound purity .
  • Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to confirm membrane disruption vs. enzyme inhibition .
  • Resistance Testing : Serial passage assays to evaluate propensity for resistance development.

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) through structural derivatization?

  • Methodological Answer :
  • SAR Studies : Modify the isopropylphenyl group (e.g., halogenation, hydroxylation) and assess ADMET profiles .
  • Pro-drug Synthesis : Introduce ester or glycoside moieties to enhance solubility .
  • In Vivo Testing : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. What advanced techniques characterize its interaction with biological membranes or enzymes?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to immobilized bacterial cell wall precursors .
  • ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .
  • Cryo-EM : Resolve structural changes in target enzymes upon compound binding .

Data Contradiction Analysis

Q. Example Contradiction :

  • Study A : Reports IC₅₀ = 10 µM against HeLa cells .
  • Study B : Finds IC₅₀ = 50 µM under similar conditions .

Q. Resolution Strategy :

Verify assay protocols (cell passage number, serum concentration).

Re-test using a common reference standard.

Explore differences in cellular uptake (e.g., efflux pump activity via P-gp inhibitors).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.